
1-(Oxetan-3-yl)hexadecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxetan-3-yl)hexadecan-5-one is a chemical compound characterized by the presence of an oxetane ring attached to a hexadecanone chain The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity
Métodos De Preparación
The synthesis of 1-(Oxetan-3-yl)hexadecan-5-one typically involves the formation of the oxetane ring followed by its attachment to the hexadecanone chain. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the gold-catalyzed one-step synthesis from propargylic alcohols . These methods provide efficient routes to oxetane derivatives, which can then be further functionalized to obtain the desired compound.
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Análisis De Reacciones Químicas
1-(Oxetan-3-yl)hexadecan-5-one undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates, which can then participate in further chemical transformations.
Reduction: Reduction reactions can target the carbonyl group in the hexadecanone chain, leading to the formation of alcohol derivatives.
Substitution: The oxetane ring is prone to nucleophilic substitution reactions, where nucleophiles can open the ring to form new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Oxetan-3-yl)hexadecan-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Oxetan-3-yl)hexadecan-5-one exerts its effects is largely dependent on the context of its application. In medicinal chemistry, the oxetane ring can influence the compound’s interaction with biological targets, such as enzymes and receptors. The ring strain in oxetanes makes them reactive intermediates, which can undergo ring-opening reactions to form more stable products. These reactions can modulate the activity of the compound and its interaction with molecular targets .
Comparación Con Compuestos Similares
1-(Oxetan-3-yl)hexadecan-5-one can be compared with other oxetane-containing compounds, such as:
1-(Oxetan-3-yl)piperazine: Known for its applications in medicinal chemistry.
Oxetan-3-one: A simpler oxetane derivative used as a building block in various synthetic routes.
Propiedades
Número CAS |
919003-27-3 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
1-(oxetan-3-yl)hexadecan-5-one |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-14-19(20)15-12-11-13-18-16-21-17-18/h18H,2-17H2,1H3 |
Clave InChI |
RMCXQIBBFTVZKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)CCCCC1COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
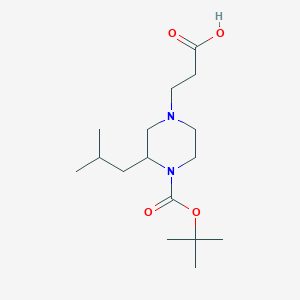
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
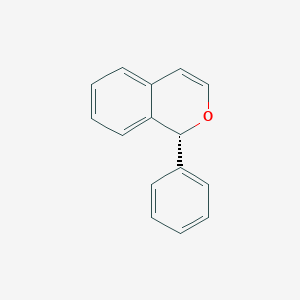
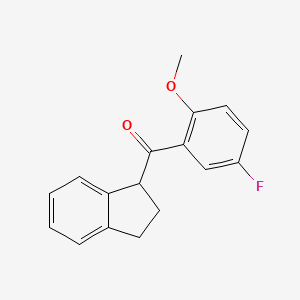


![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)
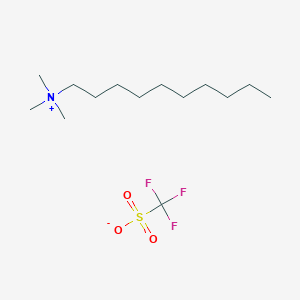
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
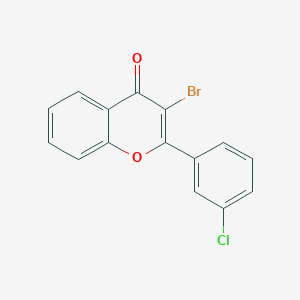
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)
